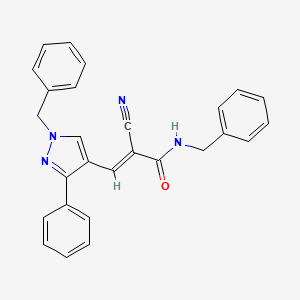![molecular formula C12H10N4S B5753110 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5753110.png)
6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. The compound is structurally unique and possesses several interesting properties that make it a promising candidate for further research. In
Wirkmechanismus
The mechanism of action of 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that the compound may act by inhibiting various enzymes and signaling pathways in the body. For example, one study found that the compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may have potential as a treatment for Alzheimer's disease, which is characterized by a deficiency in acetylcholine.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. For example, one study found that the compound exhibits potent antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Another study found that the compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its unique structure and potential as a therapeutic agent. However, there are also several limitations to using this compound in lab experiments. For example, the synthesis of the compound is a multi-step process that can be time-consuming and expensive. Additionally, the compound has not yet been extensively studied in vivo, so its potential side effects and toxicity are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential avenue of research is to investigate the compound's potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential area of research is to investigate the compound's potential as an antimicrobial agent. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process that involves the reaction of several different chemicals. One of the most common methods for synthesizing this compound is through the reaction of 2-mercaptobenzothiazole with cyclopropylamine and phenyl isocyanate. The reaction occurs under reflux conditions in the presence of a catalyst such as triethylamine. The resulting product is purified through recrystallization to yield 6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in high purity.
Wissenschaftliche Forschungsanwendungen
6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of extensive research due to its potential as a therapeutic agent. The compound has been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Several studies have also investigated its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-cyclopropyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-2-4-8(5-3-1)10-13-14-12-16(10)15-11(17-12)9-6-7-9/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMXNODIGNLIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5753040.png)


![2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5753058.png)

![N'-(4-ethoxybenzylidene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5753066.png)

![ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5753099.png)
![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dihydroxybenzohydrazide](/img/structure/B5753106.png)

![N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753131.png)

![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5753152.png)